molecular formula C15H13FN4O2S B2706684 Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate CAS No. 852375-22-5

Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

Cat. No.: B2706684
CAS No.: 852375-22-5
M. Wt: 332.35
InChI Key: WFNJSUNWWNMMOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate” is a chemical compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . The molecular formula of this compound is C15H13FN4O2S .


Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered aromatic azole chain, specifically a triazole ring, and a phenyl group . The triazole ring contains two carbon and three nitrogen atoms . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Scientific Research Applications

Antioxidant and Anticancer Activities

Compounds with triazolo-thiadiazoles structures have been investigated for their in vitro antioxidant properties and anticancer activity. For example, derivatives of triazolo-thiadiazoles exhibited dose-dependent cytotoxic effects on hepatocellular carcinoma cell lines, indicating their potential as therapeutic agents against liver cancer. The study highlighted the compounds' ability to induce apoptosis in cancer cells, confirmed through flow cytometric studies and chromatin condensation analyses (D. Sunil et al., 2010).

Microwave-Assisted Synthesis and Analgesic Activity

Another study focused on the microwave-assisted synthesis of triazole-thione derivatives and their in vivo analgesic potential. This research demonstrates the efficiency of microwave irradiation in synthesizing complex heterocyclic compounds, which were then evaluated for their analgesic activity through various assays, identifying several potent analgesic agents (Muhammad Zaheer et al., 2021).

Antitumor Agents Promoting Tubulin Polymerization

4-chloro-2-cyanoamino-6-fluoroalkylamino-5-phenylpyrimidines, a series of compounds structurally related to triazolo[1,5-a]pyrimidines, have been developed as potent anticancer agents. These compounds were found to inhibit tubulin polymerization and showed the ability to overcome multidrug resistance, suggesting their potential in cancer therapy (N. Zhang et al., 2007).

Structural and Theoretical Studies

Research on pyridazine analogs, such as the synthesis and characterization of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, contributes to the understanding of the structural and electronic properties of these compounds. Studies include X-ray diffraction, density functional theory calculations, and energy framework analyses, providing insights into their molecular interactions and stability (Hamdi Hamid Sallam et al., 2021).

Antimicrobial Activity

Derivatives of 1,2,4-triazolo[1,5-a]pyrimidine have been synthesized and evaluated for their antibacterial activity. These studies contribute to the discovery of new antimicrobial agents capable of addressing drug-resistant bacterial infections (S. Lahmidi et al., 2019).

Properties

IUPAC Name

methyl 2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2S/c1-9(15(21)22-2)23-13-7-6-12-17-18-14(20(12)19-13)10-4-3-5-11(16)8-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNJSUNWWNMMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NN2C(=NN=C2C3=CC(=CC=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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